

Spectroscopic Profile of Chloromethyl Methyl Carbonate: A Technical Guide

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Compound of Interest

Compound Name: Chloromethyl methyl carbonate

Cat. No.: B127136

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This technical guide provides a detailed overview of the predicted spectroscopic data for **chloromethyl methyl carbonate** (CAS No. 40510-81-4), a key reagent in organic synthesis and prodrug development. Due to the limited availability of public experimental spectra, this document presents high-quality predicted data for ^1H NMR, ^{13}C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The information herein serves as a valuable reference for the characterization and quality control of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **chloromethyl methyl carbonate**. This data has been generated using advanced computational algorithms to provide a reliable approximation of experimental results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ^1H NMR Data (500 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
5.75	Singlet	2H	-O-CH ₂ -Cl
3.93	Singlet	3H	-O-CH ₃

Predicted ^{13}C NMR Data (125 MHz, CDCl_3)

Chemical Shift (δ) ppm	Assignment
154.5	C=O (Carbonyl)
75.0	-O-CH ₂ -Cl
56.0	-O-CH ₃

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

Wavenumber (cm^{-1})	Intensity	Assignment
2960	Medium	C-H Stretch (Alkyl)
1775	Strong	C=O Stretch (Carbonate)
1250	Strong	C-O Stretch (Ester)
750	Medium	C-Cl Stretch

Mass Spectrometry (MS)

Predicted Mass Spectrum Data (Electron Ionization - EI)

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Proposed Fragment
124/126	5	$[\text{M}]^+$ (Molecular Ion, with $^{35}\text{Cl}/^{37}\text{Cl}$ isotopes)
95	100	$[\text{M} - \text{C}_2\text{H}_5\text{O}]^+$
75	40	$[\text{M} - \text{OCH}_2\text{Cl}]^+$
59	80	$[\text{CH}_3\text{OCO}]^+$
49/51	20	$[\text{CH}_2\text{Cl}]^+$

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented. These methods are standard for the analysis of small organic molecules like **chloromethyl methyl carbonate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra for structural elucidation.

Procedure:

- **Sample Preparation:** A sample of **chloromethyl methyl carbonate** (approximately 5-10 mg) is dissolved in deuterated chloroform (CDCl_3 , approximately 0.7 mL) containing tetramethylsilane (TMS) as an internal standard (0 ppm).
- **Instrumentation:** The solution is transferred to a 5 mm NMR tube.
- **Data Acquisition:** The NMR tube is placed in a 500 MHz NMR spectrometer. ^1H and ^{13}C NMR spectra are acquired at room temperature. For ^1H NMR, a sufficient number of scans are averaged to obtain a good signal-to-noise ratio. For ^{13}C NMR, a proton-decoupled pulse sequence is used, and a larger number of scans are typically required due to the lower natural abundance of the ^{13}C isotope.
- **Data Processing:** The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Procedure:

- **Sample Preparation:** As **chloromethyl methyl carbonate** is a liquid, a neat spectrum can be obtained. A drop of the liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to form a thin film.

- **Instrumentation:** The salt plates are mounted in a sample holder and placed in the beam path of an FTIR spectrometer.
- **Data Acquisition:** A background spectrum of the empty salt plates is first recorded. The sample spectrum is then acquired by scanning the mid-infrared range (typically 4000-400 cm^{-1}).
- **Data Processing:** The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

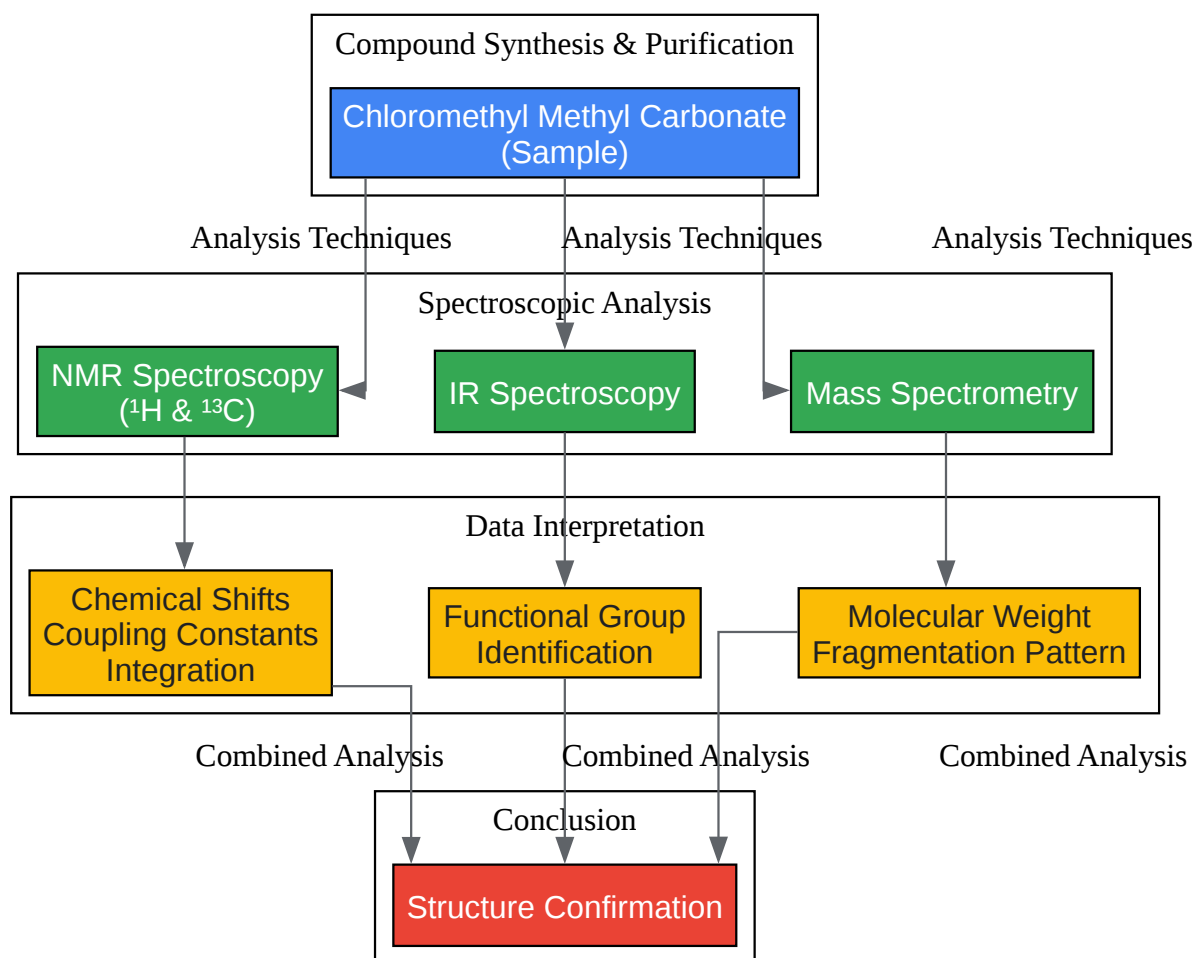
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Procedure:

- **Sample Introduction:** A dilute solution of **chloromethyl methyl carbonate** in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.
- **Ionization:** Electron Ionization (EI) is a common method for this type of molecule. The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z .

Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound such as **chloromethyl methyl carbonate**.



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Caption: Logical workflow for the spectroscopic analysis of **chloromethyl methyl carbonate**.

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